molecular formula C7H15NOS B148581 Ethiolate CAS No. 2941-55-1

Ethiolate

Cat. No.: B148581
CAS No.: 2941-55-1
M. Wt: 161.27 g/mol
InChI Key: WARIWGPBHKPYON-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethiolate can be synthesized through the reaction of diethylamine with carbon disulfide, followed by alkylation with ethyl iodide. The reaction conditions typically involve:

    Temperature: Moderate temperatures around 20-30°C.

    Solvent: Often conducted in an organic solvent like ethanol or acetone.

    Catalyst: A base such as sodium hydroxide is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

Ethiolate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: Nucleophilic substitution reactions where the ethyl group can be replaced by other alkyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as alkyl halides for substitution reactions.

Major Products

Scientific Research Applications

Ethiolate has several applications in scientific research:

Mechanism of Action

Ethiolate exerts its herbicidal effects by inhibiting lipid metabolism in plants. It specifically targets enzymes involved in the synthesis of fatty acids, which are essential for cell membrane formation and energy storage. This inhibition leads to the disruption of cell growth and division, ultimately causing the death of the plant .

Comparison with Similar Compounds

Similar Compounds

    Butylate: Another thiocarbamate herbicide with similar applications.

    Molinate: Used for weed control in rice paddies.

    Thiobencarb: Employed in controlling grassy weeds in rice fields.

Uniqueness

Ethiolate is unique in its specific inhibition of lipid metabolism, which makes it particularly effective against certain types of weeds. Its chemical structure also allows for various modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

S-ethyl N,N-diethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c1-4-8(5-2)7(9)10-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARIWGPBHKPYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041925
Record name Ethiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2941-55-1
Record name Ethiolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2941-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethiolate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethiolat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHIOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PT8NM2AQ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Ethiolat is a superoxide dismutase inhibitor. [] This means it blocks the enzyme superoxide dismutase, which is responsible for converting superoxide radicals (O₂•⁻) into less reactive molecules. By inhibiting this enzyme, Ethiolat increases the levels of superoxide radicals within the cells. While the exact mechanism is not fully detailed in the study, the researchers hypothesize that this increase in superoxide levels somehow interferes with the signaling pathway by which nitric oxide (NO) normally inhibits ENaC activity in alveolar type 2 cells. [] Further research is needed to fully elucidate the interplay between superoxide, nitric oxide, and ENaC regulation in this context.

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